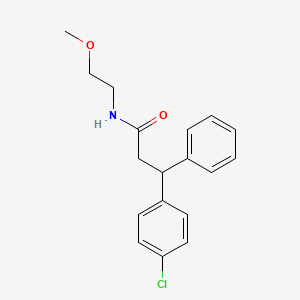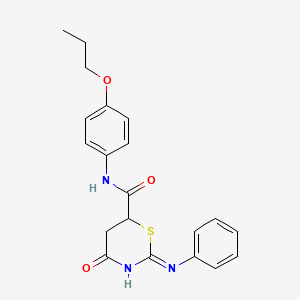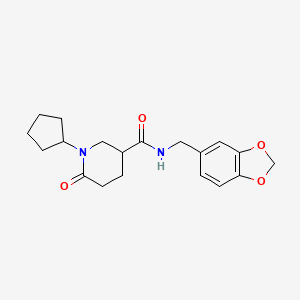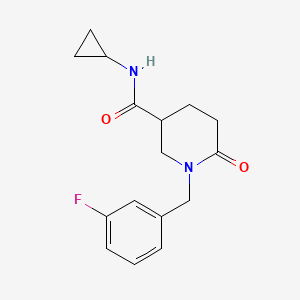![molecular formula C19H20ClNO B6058806 1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine, commonly known as CPP, is a synthetic compound that belongs to the class of psychoactive substances. CPP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
科学的研究の応用
CPP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and addiction. CPP acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential candidate for the treatment of NMDA receptor-mediated disorders. CPP has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which makes it a promising drug for the treatment of addiction.
作用機序
CPP acts as a non-competitive NMDA receptor antagonist, which means it binds to a site on the receptor that is distinct from the agonist binding site. This binding reduces the activity of the receptor, which leads to a decrease in the influx of calcium ions into the cell. This reduction in calcium influx leads to a decrease in the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including a decrease in the release of various neurotransmitters such as dopamine, serotonin, and glutamate. CPP has also been shown to modulate the activity of various ion channels such as potassium channels and calcium channels. Additionally, CPP has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
CPP has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, CPP has several limitations, including its potential toxicity and the need for a specialized experimental setup due to its psychoactive properties.
将来の方向性
There are several future directions for research on CPP, including its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Additionally, future research could focus on developing new analogs of CPP with improved potency and selectivity for the NMDA receptor. Finally, future research could focus on elucidating the exact mechanisms of action of CPP and its potential interactions with other neurotransmitter systems.
Conclusion:
In conclusion, CPP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. CPP acts as a non-competitive NMDA receptor antagonist and has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. CPP has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. However, CPP has several limitations, including its potential toxicity and the need for a specialized experimental setup due to its psychoactive properties. There are several future directions for research on CPP, including its potential therapeutic applications, the development of new analogs, and elucidating its exact mechanisms of action.
合成法
CPP is synthesized through the condensation reaction between 2-chloroacetophenone and phenylacetic acid, followed by the reaction with pyrrolidine. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.
特性
IUPAC Name |
3-(2-chlorophenyl)-3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-11-5-4-10-16(18)17(15-8-2-1-3-9-15)14-19(22)21-12-6-7-13-21/h1-5,8-11,17H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPCWEBHJXDLJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenyl)-3-phenylpropanoyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)

![5-chloro-4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6058751.png)
![methyl 4-{[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6058752.png)

![3-methyl-4-(3-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058760.png)
![methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6058764.png)
![ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)

![1,3-benzodioxol-5-yl(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6058801.png)
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)